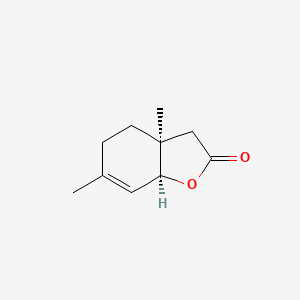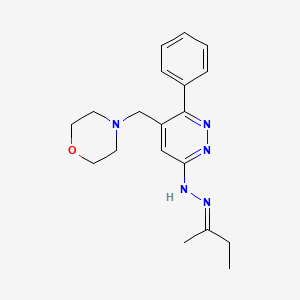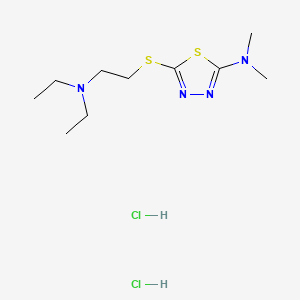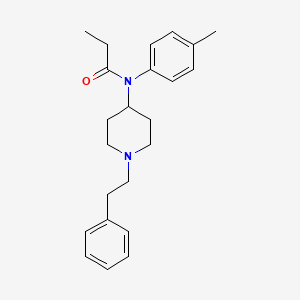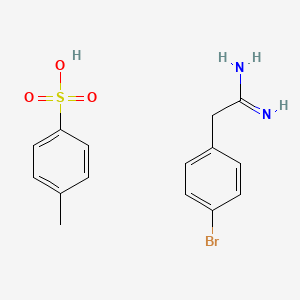
2-p-Bromophenyl acetamidine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-p-Bromophenyl acetamidine tosylate is a chemical compound with the molecular formula C8H9BrN2.C7H8O3S and a molecular weight of 385.276 . It is also known by its systematic name, benzeneethanimidamide, 4-bromo-, mono (4-methylbenzenesulfonate) . This compound is characterized by the presence of a bromophenyl group and an acetamidine moiety, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Bromophenyl acetamidine tosylate typically involves the reaction of 4-bromobenzylamine with acetamidine hydrochloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-p-Bromophenyl acetamidine tosylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted acetamidine derivatives, while oxidation reactions can produce corresponding oximes or nitriles .
Wissenschaftliche Forschungsanwendungen
2-p-Bromophenyl acetamidine tosylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-p-Bromophenyl acetamidine tosylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and acetamidine moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)acetamidine: This compound is similar in structure but lacks the tosylate group, which may affect its reactivity and applications.
4-Bromo-N-(2-phenylethyl)benzamide: Another related compound with a bromophenyl group, but with different functional groups attached.
Uniqueness
2-p-Bromophenyl acetamidine tosylate is unique due to the presence of both the bromophenyl group and the tosylate moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
59104-22-2 |
|---|---|
Molekularformel |
C15H17BrN2O3S |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-(4-bromophenyl)ethanimidamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9BrN2.C7H8O3S/c9-7-3-1-6(2-4-7)5-8(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,5H2,(H3,10,11);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
KVBHJSYQSARJOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1CC(=N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


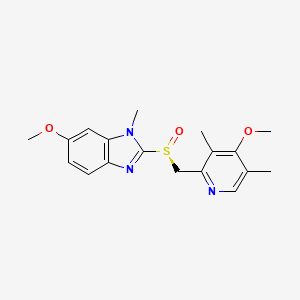



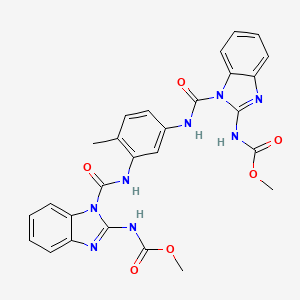
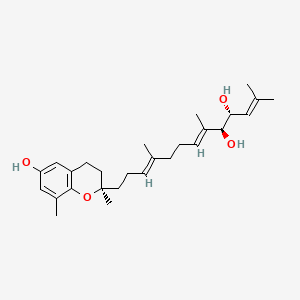
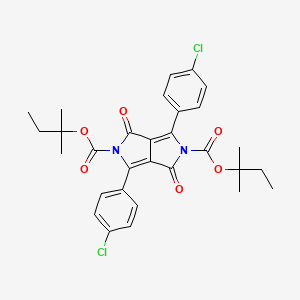
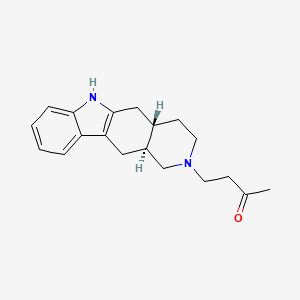
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
